BenchChemオンラインストアへようこそ!

PRMT5-IN-20

Epigenetics PRMT5 Inhibition Quality Control

PRMT5-IN-20 is a selective small-molecule PRMT5 inhibitor supplied at ≥99.0% purity. It blocks symmetric dimethylation of histone and non-histone proteins, disrupting oncogenic transcriptional programs. Unlike other PRMT5 inhibitors, this specific chemotype (WO2011079236) exhibits a unique structure-activity relationship, making it essential for reproducible epigenetics and oncology research. Substitution without rigorous side-by-side validation introduces confounding variables in cellular assays and in vivo models. It is ideal for cancer cell line screening, SAR explorations, and studying SDMA-mediated transcriptional regulation. For research use only; not for human use.

Molecular Formula C21H21N3
Molecular Weight 315.4 g/mol
Cat. No. B499355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRMT5-IN-20
Molecular FormulaC21H21N3
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)CNCC3=CN=CC=C3)C4=CC=CC=C41
InChIInChI=1S/C21H21N3/c1-2-24-20-8-4-3-7-18(20)19-12-16(9-10-21(19)24)13-23-15-17-6-5-11-22-14-17/h3-12,14,23H,2,13,15H2,1H3
InChIKeyGAVUWQFIRGBDHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRMT5-IN-20: A Selective PRMT5 Inhibitor for Epigenetic and Oncology Research Procurement


PRMT5-IN-20 (CAS: 880813-30-9; C21H21N3; MW: 315.41 g/mol) is a selective, small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an epigenetic enzyme critical for oncogenic transcriptional regulation and tumor progression [1]. The compound blocks the symmetric dimethylation of histone and non-histone proteins, thereby disrupting the activation of cancer-promoting transcriptional programs . PRMT5-IN-20 is supplied as a high-purity (≥99.0%) solid, and its use is intended exclusively for research applications in oncology and epigenetics, where precise modulation of the PRMT5 signaling axis is required .

Why PRMT5-IN-20 Cannot Be Interchanged with Other Commercial PRMT5 Inhibitors


Interchangeability among PRMT5 inhibitors is not scientifically sound due to significant variations in binding affinity, isoform selectivity, and mechanism of action. For instance, while clinical candidates like GSK3326595 and JNJ-64619178 (Onametostat) target the PRMT5/MEP50 complex with sub-nanomolar potency, their selectivity profiles, pharmacokinetics, and therapeutic windows differ substantially [1]. Substituting one PRMT5 inhibitor for another without rigorous, side-by-side validation can introduce confounding variables in cellular assays and in vivo models, as even minor structural differences can drastically alter off-target effects and efficacy . PRMT5-IN-20, as described in patent WO2011079236, represents a specific chemotype with a unique structure-activity relationship (SAR) that necessitates its distinct evaluation and procurement for reproducible, targeted research [2].

Quantitative Differentiation of PRMT5-IN-20: A Procurement-Focused Evidence Review


High Chemical Purity Ensures Reproducible Inhibition of PRMT5 Activity

PRMT5-IN-20 is offered with a guaranteed purity of ≥99.0%, as verified by Certificate of Analysis (CoA) . This level of purity is critical for in vitro enzymatic and cellular assays, where impurities can confound dose-response curves and lead to false negatives or inflated IC50 values. This specification is consistent across multiple vendors, ensuring a baseline of quality for research procurement .

Epigenetics PRMT5 Inhibition Quality Control

Defined Chemical Identity for Structure-Activity Relationship (SAR) Studies

The exact chemical structure of PRMT5-IN-20 is defined by its IUPAC name, 1-(9-ethyl-9H-carbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine, and SMILES string, CCN1C2=C(C3=C1C=CC=C3)C=C(CNCC4=CC=CN=C4)C=C2 . This unequivocal structural identity enables researchers to design and interpret SAR studies, synthesize analogs, or perform computational docking with confidence. A clearly defined chemical structure is a fundamental requirement for reproducible research and a key procurement criterion differentiating this compound from vaguely described 'PRMT5 inhibitor' offerings .

Medicinal Chemistry PRMT5 SAR

Selective Inhibition of PRMT5 as Disclosed in Foundational Patent WO2011079236

PRMT5-IN-20 is described in patent WO2011079236 as a selective PRMT5 inhibitor with anti-tumor activity [1]. While the patent does not disclose a full panel of IC50 values against other methyltransferases, the assignment of selectivity is a key piece of data for researchers aiming to target the PRMT5 pathway without confounding inhibition of related enzymes like PRMT1 or PRMT3. This patent-backed selectivity claim provides a stronger foundation for experimental design than an uncharacterized research compound .

Epigenetics PRMT5 Cancer Biology

Key Research Applications for PRMT5-IN-20 Based on Current Evidence


Epigenetic and Cancer Signaling Pathway Dissection

PRMT5-IN-20 is an ideal chemical probe for investigating the role of symmetric arginine dimethylation (SDMA) in oncogenic transcriptional programs. Its selective inhibition of PRMT5, as outlined in patent WO2011079236, allows researchers to dissect the contribution of PRMT5 to cancer cell proliferation and survival in vitro [1]. The high purity and defined structure ensure reproducible results in assays measuring changes in histone methylation marks, gene expression, and downstream signaling pathways.

Validation Studies in Hematological and Solid Tumor Cell Lines

Based on its described anti-tumor activity and potent disruption of PRMT5-mediated processes, PRMT5-IN-20 is well-suited for screening and validation in a panel of cancer cell lines [1]. Researchers can use PRMT5-IN-20 to establish concentration-response relationships for anti-proliferative effects in models where PRMT5 is known to be a key dependency. This application is critical for prioritizing tumor types for further in vivo validation with this specific chemotype.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Campaigns

The fully characterized chemical structure of PRMT5-IN-20, including its IUPAC name and SMILES string, provides a solid starting point for medicinal chemists . The compound can be used as a reference standard for developing novel PRMT5 inhibitors, conducting computational docking studies, or synthesizing analogs with potentially improved drug-like properties. Its commercial availability in high purity facilitates its use in detailed SAR explorations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for PRMT5-IN-20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.